molecular formula C10H11NO B7843287 2-(4-Methoxyphenyl)propanenitrile

2-(4-Methoxyphenyl)propanenitrile

Cat. No. B7843287
M. Wt: 161.20 g/mol
InChI Key: MUZYAEDDOSKNRG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)propanenitrile is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrolyte Development for Lithium-Ion Batteries

A study by Liu et al. (2016) introduced new mixtures including 3-(2-methoxyethoxy)propanenitrile as safe electrolytes for lithium-ion batteries. These electrolytes displayed high safety, better wettability to separator and electrodes, and promising electrochemical performances, indicating potential practical applications.

Crystallographic Studies

Research by Sharma et al. (2014) focused on the crystal structure of compounds closely related to 2-(4-Methoxyphenyl)propanenitrile. They synthesized and characterized these compounds using spectral analysis and X-ray diffraction studies, contributing to the understanding of their structural properties.

Antimicrobial and Anticancer Activity

The study by Viji et al. (2020) on a bioactive molecule structurally similar to 2-(4-Methoxyphenyl)propanenitrile revealed its antimicrobial and anticancer properties. Molecular docking helped identify hydrogen bonds and binding energy with different proteins, enhancing the understanding of its biological functions.

Corrosion Inhibition

Research by Ansari et al. (2015) investigated pyridine derivatives, including 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, as corrosion inhibitors. Their study provided insights into their inhibitory effects on steel corrosion, highlighting their potential applications in industrial settings.

Enzymatic Hydrolysis and Biocatalysis

Chhiba et al. (2012) Chhiba et al. (2012) demonstrated the enzymatic hydrolysis of β-aminonitriles (including derivatives of 2-(4-Methoxyphenyl)propanenitrile) to β-amino-amides using Rhodococcus rhodochrous. The nitrile hydratase enzyme exhibited enantioselectivity, suggesting potential applications in chiral synthesis.

Synthesis of Heterocycles

Drabina and Sedlák (2012) Drabina & Sedlák (2012) reviewed the use of 2-amino-2alkyl(aryl)propanenitriles as precursors for synthesizing various heterocyclic systems. This highlights the role of compounds like 2-(4-Methoxyphenyl)propanenitrile in the synthesis of important chemical structures.

properties

IUPAC Name

2-(4-methoxyphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZYAEDDOSKNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)propanenitrile

Synthesis routes and methods I

Procedure details

14.7 g (0.10 mole) of p-methoxyphenylacetonitrile was dissolved in 250 ml of dry tetrahydrofuran and placed in a dry ice/isopropanol bath under N2. 69.0 ml of 1.6M n-butyl lithium (0.11 mole) was added dropwise over 30 minutes and the mixture stirred at -78° C. for one hour. The lithium salt of the nitrile precipitated as a yellow solid during this time. 71.0 g (0.50 mole) of methyl iodide was then added and stirring at -78° C. continued for an additional hour. The mixture was then poured into saturated ammonium chloride and the product extracted into diethyl ether, washed with saturated sodium chloride and dried over sodium sulfide. It was filtered and evaporated, redissolved in methylene chloride and passed through Florisel®. Evaporation gave 15.0 g of α-(p-methoxyphenyl)propionitrile as an orange oil.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
69 mL
Type
reactant
Reaction Step Two
Quantity
71 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A stirred solution of α-cyano-β(4-methoxyphenyl)propionic acid (127.3 g) in DMF (280 ml) is heated to 150° C. for 5 hours. The reaction mixture is cooled, poured into a liter of water and extracted with ether. The ether extract is washed, dried over Na2SO4, filtered and the filtrate evaporated in vacuo yielding a liquid which upon distillation yields the decarboxylated product as a clear liquid, B.P. 115° C. (1 mm).
Quantity
127.3 g
Type
reactant
Reaction Step One
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Quantity
280 mL
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 4-methoxyphenylacetonitrile (17 g, 0.11 mol) and MeLi (1M; 100 ml, 0.11 mol) in THF (200 ml) was added MeI (32 g, 0.22 mol) at -78° C. After the mixture was stirred for 3 hours, the mixture was poured into H2O (100 ml), and extracted with AcOEt. The combined extracts were dried (Na2SO4), and concentrated to give a yellow oil (20 g), which was purified by a column chromatography on silica gel to give Compound 13 as a colorless oil (11 g, 62%).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
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Quantity
32 g
Type
reactant
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Quantity
100 mL
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods IV

Procedure details

A solution of n-BuLi 2.0M in THF (9.7 mmoles) was slowly added to a solution of diisopropylamine (1.3 ml, 1.05 eq) and dry THF (10 ml) at −20° C. under N2. The mixture was stirred for 30 min at −20° C., then 4-methoxybenzonitrile (1.3 g, 8.8 mmoles) and dry THF (10 ml) were slowly added at −78° C. The mixture was stirred for 30 min at −78° C., then 3-(bromomethyl)-6-[(tert-butyl(dimethyl)silyl)oxy]-1,2-benzisoxazole (3 g, 8.8 mmoles) and dry THF (10 ml) were slowly added. The mixture was then stirred for 30 min at room temperature, poured into water, extracted with AcOEt, dried over Na2SO4, and purified by flash chromatography (AcOEt/Heptane 2/8 with 0.1% TEA) to give 3-(6-[(tert-butyl)dimethylsilyl)oxy]-1,2-benzisoxazol-3-yl)-2-(4-methoxyphenyl) propanenitrile (1 g, 28%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
9.7 mmol
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
3-(bromomethyl)-6-[(tert-butyl(dimethyl)silyl)oxy]-1,2-benzisoxazole
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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